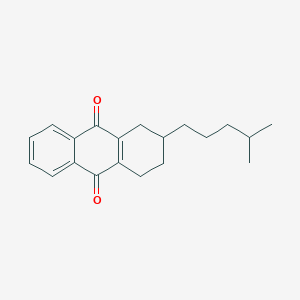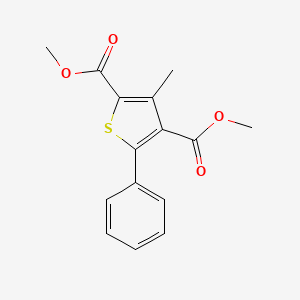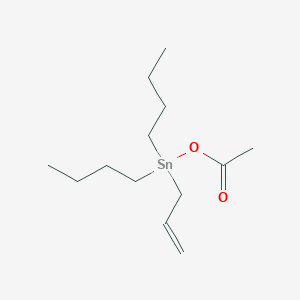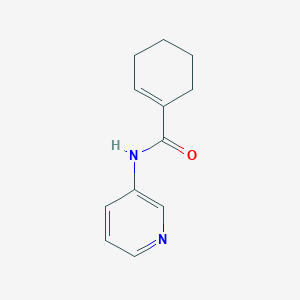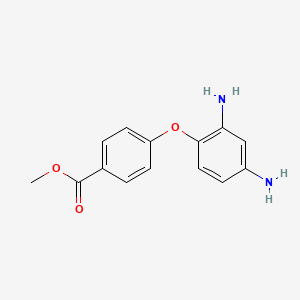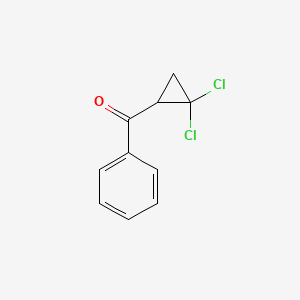
(2,2-Dichlorocyclopropyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dichlorocyclopropyl)(phenyl)methanone is an organic compound that features a cyclopropyl ring substituted with two chlorine atoms and a phenyl group attached to a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichlorocyclopropyl)(phenyl)methanone typically involves the reaction of phenylmethanone with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the desired cyclopropyl ring with two chlorine substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dichlorocyclopropyl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the cyclopropyl ring can be substituted by nucleophiles such as phenols, leading to the formation of aryloxy derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropyl derivatives with fewer chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like phenols and bases such as sodium hydroxide in solvents like dimethyl sulfoxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Aryloxy derivatives.
Reduction: Cyclopropyl derivatives with fewer chlorine atoms.
Oxidation: Complex structures with additional functional groups.
Aplicaciones Científicas De Investigación
(2,2-Dichlorocyclopropyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,2-Dichlorocyclopropyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (2,2-Dichlorocyclopropyl)(4-methylphenyl)methanone
- (2,2-Dichlorocyclopropyl)(4-chlorophenyl)methanone
Uniqueness
(2,2-Dichlorocyclopropyl)(phenyl)methanone is unique due to its specific substitution pattern on the cyclopropyl ring and the presence of a phenyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
56058-22-1 |
|---|---|
Fórmula molecular |
C10H8Cl2O |
Peso molecular |
215.07 g/mol |
Nombre IUPAC |
(2,2-dichlorocyclopropyl)-phenylmethanone |
InChI |
InChI=1S/C10H8Cl2O/c11-10(12)6-8(10)9(13)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clave InChI |
ZITJNAAJXZTVKD-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(Cl)Cl)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



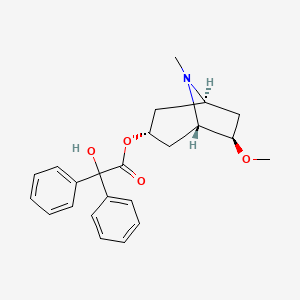

![Benzene, [(2,2-dibromocyclopropyl)thio]-](/img/structure/B14645256.png)
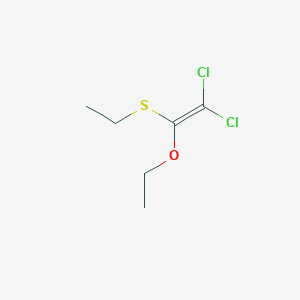
![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)
